Oxan-4-ylmethanesulfonyl fluoride

Descripción general

Descripción

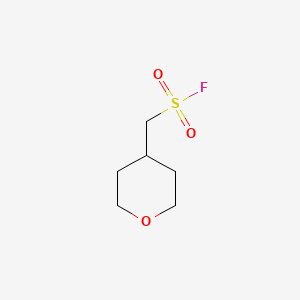

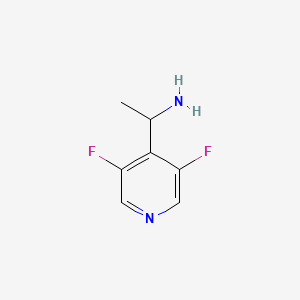

Oxan-4-ylmethanesulfonyl fluoride is a chemical compound with the CAS Number: 1354953-22-2 . It has a molecular weight of 182.22 and is typically in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is tetrahydro-2H-pyran-4-ylmethanesulfonyl fluoride . The InChI code for this compound is also available .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . and is typically stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Functionalized Oxazolyl-decorated Sulfonyl Fluoride Warheads

Oxan-4-ylmethanesulfonyl fluoride is part of a class of compounds known as sulfonyl fluorides, which have wide applications in chemistry and biology. A significant application is the development of oxazolyl sulfonyl fluorides via annulation methods. These compounds have shown great potential in medicinal chemistry, chemical biology, and drug discovery (Fang et al., 2020).

Electrochemical Synthesis of Sulfonyl Fluorides

Another important application is in the electrochemical synthesis of sulfonyl fluorides. This method uses thiols or disulfides in combination with potassium fluoride, providing an environmentally benign approach to prepare sulfonyl fluorides. This process is particularly valued for its broad substrate scope and mild reaction conditions (Laudadio et al., 2019).

Novel Synthetic Hubs for Sulfonyl Fluorides

The creation of new classes of sulfonyl fluoride hubs, such as β-chloro alkenylsulfonyl fluorides, represents a significant advancement. These hubs are synthesized through radical chloro-fluorosulfonylation of alkynes and exhibit versatile reactivities. This method has expanded the range of accessible sulfonyl fluoride structures and has applications in peptide and drug modification (Nie et al., 2021).

Recognition and Sensing of Fluoride Anions

Sulfonyl fluorides, including this compound, play a role in fluoride anion recognition and sensing. This is crucial due to fluoride's dual nature as both a useful industrial chemical and a health concern (Cametti & Rissanen, 2009).

Access to Aliphatic Sulfonyl Fluorides

Developing efficient synthesis methods for aliphatic sulfonyl fluorides, which are important in chemical biology and molecular pharmacology, is another application area. Novel approaches like visible-light-mediated decarboxylative fluorosulfonylethylation have been invented for this purpose, expanding the toolkit of sulfonyl fluoride compounds (Xu et al., 2019).

Radical Fluorosulfonylation Methods

The development of radical fluorosulfonylation methods, which provide access to alkenyl sulfonyl fluorides, is crucial for expanding the range of sulfonyl fluoride structures. This approach uses fluorosulfonyl radicals generated under photoredox conditions, enabling the synthesis of complex structures (Nie et al., 2020).

Safety and Hazards

The safety information for Oxan-4-ylmethanesulfonyl fluoride indicates that it is dangerous . It has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful .

Relevant Papers There are several relevant papers that discuss sulfonyl fluorides and their applications . These papers could provide more detailed information on the topics discussed above.

Mecanismo De Acción

Target of Action

This compound is a relatively new chemical entity and its specific targets are still under investigation .

Mode of Action

It is known that fluoride compounds can inhibit the demineralization of enamel, enhance remineralization, and inhibit bacterial enzymes

Biochemical Pathways

As a fluoride compound, it might be involved in pathways related to mineralization and demineralization of enamel . .

Pharmacokinetics

Fluoride compounds are known to be primarily governed by pH and storage in bone . The impact of these properties on the bioavailability of Oxan-4-ylmethanesulfonyl fluoride is yet to be determined.

Result of Action

Given the known effects of fluoride on enamel demineralization and remineralization

Propiedades

IUPAC Name |

oxan-4-ylmethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO3S/c7-11(8,9)5-6-1-3-10-4-2-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTWFCFQDGUAGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-[(4-bromophenyl)methylidene][2-(dimethylamino)ethyl]amine](/img/structure/B1426244.png)

![2,3-Dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B1426248.png)

![(S)-N,N-Dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B1426261.png)

![3-[(2-Chloro-6-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1426264.png)

![1-[2-(Trifluoromethyl)phenyl]butan-2-amine hydrochloride](/img/structure/B1426266.png)